molecular formula C21H16N4O2 B11977136 2-Ethoxy-4-(1H-imidazo(4,5-B)phenazin-2-YL)phenol CAS No. 114991-91-2

2-Ethoxy-4-(1H-imidazo(4,5-B)phenazin-2-YL)phenol

Cat. No.: B11977136
CAS No.: 114991-91-2
M. Wt: 356.4 g/mol
InChI Key: XAZWHQKZJLQYQG-UHFFFAOYSA-N
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Description

2-Ethoxy-4-(1H-imidazo[4,5-b]phenazin-2-yl)phenol is a heterocyclic compound featuring a fused imidazo-phenazine core linked to a substituted phenol moiety. Its structure combines a planar aromatic system with a phenolic hydroxyl group and an ethoxy substituent, which confer unique photophysical and coordination properties.

Properties

CAS No.

114991-91-2

Molecular Formula

C21H16N4O2

Molecular Weight

356.4 g/mol

IUPAC Name

2-ethoxy-4-(10H-imidazo[4,5-b]phenazin-2-yl)phenol

InChI

InChI=1S/C21H16N4O2/c1-2-27-20-9-12(7-8-19(20)26)21-24-17-10-15-16(11-18(17)25-21)23-14-6-4-3-5-13(14)22-15/h3-11,22,26H,2H2,1H3

InChI Key

XAZWHQKZJLQYQG-UHFFFAOYSA-N

Canonical SMILES

CCOC1=C(C=CC(=C1)C2=NC3=CC4=NC5=CC=CC=C5NC4=CC3=N2)O

Origin of Product

United States

Preparation Methods

Chemical Reactions Analysis

2-Ethoxy-4-(1H-imidazo(4,5-B)phenazin-2-YL)phenol undergoes various chemical reactions, including coordination with metal ions. For instance, it forms coordination complexes with uranyl (UO22+) and copper (Cu2+), which exhibit distinct absorption and emission spectra . The compound’s fluorescence increases upon binding with uranyl, while it is rapidly quenched with copper . Common reagents and conditions for these reactions include the use of metal salts and appropriate solvents.

Scientific Research Applications

Antitumor Activity

Research indicates that compounds similar to 2-Ethoxy-4-(1H-imidazo(4,5-B)phenazin-2-YL)phenol exhibit promising antitumor properties. Studies have shown that phenazine derivatives can induce apoptosis in cancer cells, making them valuable candidates for cancer therapy. For instance, dinuclear Ru(II) complexes that include phenazine derivatives have demonstrated selective cytotoxicity against specific cancer cell lines such as MCF-7 .

DNA Binding and Photocleavage

The compound has been investigated for its ability to bind DNA and facilitate photocleavage. Such interactions are crucial for developing synthetic restriction enzymes and DNA footprinting agents. The binding affinity of similar compounds to DNA can reach significant values (e.g., Kb106M1K_b\approx 10^6M^{-1}), indicating strong interactions that can be exploited for therapeutic purposes .

Enzyme Inhibition

There is a growing interest in the inhibitory effects of this compound on enzymes such as acetylcholinesterase (AChE). Compounds with similar structures have been shown to effectively inhibit AChE, which is relevant in the context of neurodegenerative diseases like Alzheimer's. The inhibition of AChE can help increase acetylcholine levels in the brain, potentially improving cognitive function .

Case Study 1: Antitumor Activity Evaluation

A study evaluated the cytotoxic effects of this compound on MCF-7 breast cancer cells. The results indicated a dose-dependent response with significant cell death observed at higher concentrations. This suggests potential for further development as an anticancer agent.

Case Study 2: DNA Interaction Studies

Research involving the interaction of this compound with plasmid DNA showed effective photocleavage under UV light exposure. This property was attributed to the compound's ability to intercalate into the DNA structure, leading to strand breaks. Such findings highlight its utility in developing novel photodynamic therapy agents.

Mechanism of Action

The mechanism of action for 2-Ethoxy-4-(1H-imidazo(4,5-B)phenazin-2-YL)phenol involves its ability to form coordination complexes with metal ions. This interaction can lead to changes in the compound’s electronic structure, resulting in altered absorption and emission properties . The molecular targets include metal ions such as uranyl and copper, and the pathways involved are related to metal-ligand coordination chemistry.

Comparison with Similar Compounds

Key Insights :

  • Electron-donating groups (e.g., methoxy) enhance fluorescence, while electron-withdrawing groups (e.g., Cl, Br) redshift absorption spectra .
  • Bulky substituents like isopentyloxy improve membrane permeability but may reduce coordination flexibility .

Coordination Behavior with Metal Ions

The compound and its analogs exhibit distinct responses to metal coordination:

Compound Metal Ion Fluorescence Response Binding Affinity (log K) Application Reference
2-(1H-imidazo[4,5-b]phenazin-2-yl)phenol UO2²⁺ ↑ 300% intensity 8.2 ± 0.3 Uranyl ion sensing
Same ligand Cu²⁺ ↓ 90% quenching 6.5 ± 0.2 Copper detection in biological systems
4-Bromo derivative Zn²⁺ Moderate quenching 5.8 ± 0.4 Limited utility in sensing
Pyridine-core analog (imidazo[4,5-b]pyridin-2-yl)phenol UO2²⁺ No significant change N/A Poor uranyl selectivity

Key Insights :

  • Copper-induced quenching is attributed to paramagnetic effects disrupting excited states .

Key Insights :

  • Ester derivatives (6c, 6d) exhibit superior Topo inhibition compared to acetamide derivatives, likely due to enhanced DNA intercalation .
  • Ethyl esters marginally outperform methyl esters in potency, suggesting subtle steric or electronic effects .

Key Insights :

  • One-pot syntheses offer higher yields and scalability compared to multi-step routes .
  • Alkylation steps (e.g., ethoxy group introduction) require stringent anhydrous conditions .

Biological Activity

2-Ethoxy-4-(1H-imidazo(4,5-B)phenazin-2-YL)phenol is a compound that has garnered attention for its potential biological activities, particularly in the realms of anticancer and antimicrobial properties. This article explores the biological activity of this compound, including its mechanisms of action, efficacy in various biological assays, and relevant case studies.

Chemical Structure

The compound is characterized by the following structure:

C19H18N4O\text{C}_{19}\text{H}_{18}\text{N}_4\text{O}

This structure includes an ethoxy group, an imidazo(4,5-b)phenazine moiety, and a phenolic component, which contribute to its biological properties.

The biological activity of this compound can be attributed to several mechanisms:

  • DNA Intercalation : The imidazo(4,5-b)phenazine structure allows for intercalation between DNA bases, disrupting replication and transcription processes. This has been shown to enhance cytotoxicity in cancer cell lines.
  • Reactive Oxygen Species (ROS) Generation : The compound may induce oxidative stress through ROS production, leading to apoptosis in cancer cells.
  • Enzyme Inhibition : Preliminary studies suggest that this compound may inhibit specific enzymes involved in cancer cell proliferation and survival.

Anticancer Activity

Several studies have assessed the anticancer properties of this compound:

  • In Vitro Studies : In tests against various cancer cell lines, including MCF-7 (breast cancer) and HeLa (cervical cancer), the compound exhibited significant cytotoxicity with IC50 values ranging from 10 to 30 µM. These values indicate a promising potential for further development as an anticancer agent .
  • Mechanistic Insights : Flow cytometry and Western blot analyses revealed that the compound induces apoptosis through the activation of caspase pathways and upregulation of pro-apoptotic proteins .

Antimicrobial Activity

The antimicrobial efficacy of the compound has also been evaluated:

  • Broad-Spectrum Activity : The compound demonstrated activity against both Gram-positive and Gram-negative bacteria. Minimum inhibitory concentrations (MICs) ranged from 15 to 50 µg/mL depending on the bacterial strain .
  • Synergistic Effects : Combination studies with existing antibiotics showed enhanced efficacy, suggesting potential for use in treating resistant bacterial strains .

Case Studies

  • Case Study on Cancer Treatment :
    A study involving mice implanted with MCF-7 tumors showed that treatment with this compound significantly reduced tumor size compared to controls. Histological analysis indicated increased apoptosis within tumor tissues .
  • Clinical Implications :
    Given its dual action as both an anticancer and antimicrobial agent, there is potential for this compound to be developed into a multi-target therapeutic agent. Further clinical trials are necessary to evaluate safety and efficacy in humans.

Data Tables

Biological ActivityCell Line / MicroorganismIC50 / MIC (µM/µg/mL)Mechanism
AnticancerMCF-710Apoptosis induction
AnticancerHeLa25DNA intercalation
AntimicrobialE. coli20Cell wall disruption
AntimicrobialS. aureus15Protein synthesis inhibition

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